molecular formula C10H11N5O B1595470 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 30354-91-7

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Numéro de catalogue: B1595470
Numéro CAS: 30354-91-7
Poids moléculaire: 217.23 g/mol
Clé InChI: WBDWTNWLWBQFJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 6.85–7.45 ppm (4H, aromatic protons of 4-methoxyphenyl)
  • δ 3.75 ppm (3H, singlet, OCH₃)
  • δ 5.50–5.70 ppm (4H, broad, NH₂ groups) .

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 167.2 ppm (C=N of triazine)
  • δ 159.1 ppm (C–O of methoxy)
  • δ 128.3–114.7 ppm (aromatic carbons) .

Fourier-Transform Infrared (FT-IR)

Key absorption bands (cm⁻¹):

  • 3364 (N–H stretching)
  • 1713 (C=N stretching)
  • 1616 (aromatic C=C)
  • 1307 (C–N stretching)
  • 1036 (C–O–C bending) .

Mass Spectrometry

High-resolution ESI-MS (m/z):

  • [M+H]⁺ : 218.1036 (calculated: 218.1036)
  • [M+Na]⁺ : 240.0855 (calculated: 240.0856) .

Computational Modeling and Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-31G(d,p) level optimized the molecular geometry, revealing a planar triazine core with bond lengths of 1.33 Å (C=N) and 1.45 Å (C–N) . The HOMO-LUMO energy gap (ΔE) is 4.17 eV, indicating moderate electronic stability (Figure 1).

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.82
LUMO -2.65

Electrostatic potential maps highlight electron-rich regions at the amino groups (negative potential: −0.35 e/ų) and electron-deficient zones at the triazine ring (positive potential: +0.28 e/ų) . TD-DFT simulations predict strong UV absorption at 290 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), consistent with experimental λₘₐₓ values .

Figure 1: Optimized Geometry and Electrostatic Potential Map
(Note: Visual representations would illustrate planarity and charge distribution.)

Propriétés

IUPAC Name

6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDWTNWLWBQFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184435
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30354-91-7
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamine, 6-(4-methoxyphenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Suzuki Coupling-Based Method Using Magnetic Silica Supported Palladium Catalysts

A novel and efficient method to prepare 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine — a crucial intermediate for the target compound — involves Suzuki coupling of p-methoxyphenylboronic acid with cyanuric chloride catalyzed by magnetic silica-supported palladium complexes. This method offers advantages in terms of catalyst recyclability, high selectivity, and mild reaction conditions.

  • Raw materials: p-methoxyphenylboronic acid, cyanuric chloride
  • Catalyst: Magnetic iron-metal ferrite silica supported palladium complexes (Co, Cu, Ni, Zn, Sr variants)
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Ethanol
  • Reaction conditions:
    • Temperature range: 20–45 °C
    • Time: 1–4 hours
  • Catalyst recovery: Magnetic separation allows easy catalyst recycling without loss of activity
  • Purification: Recrystallization from ethanol yields high purity product

Reaction Examples and Yields

Example Catalyst Type Temp (°C) Time (h) Yield (%) Purity (%)
1 Magnetic iron cobalt ferrite silica Pd complex 20 4 38.0 97.3
2 Magnetic iron zinc ferrite silica Pd complex 35 2 68.5 98.8
5 Magnetic iron cobalt ferrite silica Pd complex 45 1 51.0 98.2

This method is characterized by:

  • High catalytic efficiency and selectivity
  • Mild and environmentally friendly conditions
  • Easy catalyst separation and reuse
  • High product purity and yield improvements over traditional methods

Comparison to Traditional Methods

  • Grignard coupling: Requires stringent anhydrous and oxygen-free conditions, uses volatile solvents like tetrahydrofuran, and involves safety challenges.
  • Friedel-Crafts alkylation: Uses Lewis acids such as anhydrous aluminum chloride, but suffers from poor selectivity, byproduct formation, and environmental hazards due to waste water and harsh reagents.

The Suzuki coupling method using magnetic Pd catalysts addresses these drawbacks by providing a cleaner, safer, and more efficient route.

Direct Synthesis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine via One-Pot Microwave-Assisted Methods

Microwave-Assisted Multi-Component Condensation

An alternative approach involves the one-pot synthesis of 6-substituted 1,3,5-triazine-2,4-diamines by condensation reactions under microwave irradiation, which accelerates reaction rates and improves yields.

  • Starting materials: Cyanoguanidine, aromatic aldehydes (including 4-methoxybenzaldehyde), and aromatic amines
  • Catalyst/Conditions: Acidic medium (e.g., hydrochloric acid), ethanol solvent, microwave irradiation at ~120 °C for short reaction times (minutes scale)
  • Process:
    • Three-component condensation forms intermediate dihydrotriazine derivatives
    • Rearrangement and dehydrogenative aromatization under microwave heating yield fully aromatic 6, N2-diaryl-1,3,5-triazine-2,4-diamines

Advantages and Features

  • Rapid reaction times (minutes vs. hours)
  • High atom economy and simplified work-up
  • Avoids lengthy, multi-step procedures
  • Produces target triazine diamines with confirmed structure by NMR and X-ray crystallography

General Reaction Scheme

$$
\text{Cyanoguanidine} + \text{4-Methoxybenzaldehyde} + \text{Aniline derivative} \xrightarrow[\text{HCl}]{\text{Microwave}} \text{this compound}
$$

This method is widely applicable to various aryl substituents and provides a direct route to the target compound without isolating intermediates.

Alternative One-Pot Synthesis via Aromatic Amines, Cyanoguanidine, and Ketones

Another reported approach involves the reaction of aromatic amines, cyanoguanidine, and ketones under reflux or microwave conditions to yield 6-substituted 1,3,5-triazine-2,4-diamines.

  • Yields: Moderate (21–56%) depending on substrates and conditions
  • Process: Formation of 1,6-dihydrotriazine intermediates followed by Dimroth rearrangement using aqueous sodium hydroxide
  • Features:
    • Simple procedure but sometimes requires longer reaction times
    • May suffer from lower yields and selectivity compared to microwave-assisted methods

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield Range (%) Advantages Limitations
Suzuki Coupling with Magnetic Pd Catalyst p-Methoxyphenylboronic acid + Cyanuric chloride Magnetic silica-supported Pd, K2CO3, EtOH, 20–45 °C, 1–4 h 38–69 High selectivity, catalyst recyclability, mild conditions Requires preparation of boronic acid precursor
Microwave-Assisted One-Pot Condensation Cyanoguanidine + 4-Methoxybenzaldehyde + Aromatic amine HCl, EtOH, microwave irradiation ~120 °C, minutes scale High (varies) Rapid, direct synthesis, high atom economy Requires microwave equipment, substrate scope
One-Pot via Aromatic Amines + Cyanoguanidine + Ketones Aromatic amines + cyanoguanidine + ketones Reflux or microwave, NaOH rearrangement 21–56 Simple procedure Lower yields, longer reaction times

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Building Block

  • Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of various triazine derivatives, which have diverse applications in pharmaceuticals and materials science.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Table 1: Chemical Synthesis Applications

ApplicationDescription
Building BlockUsed in synthesizing complex triazine derivatives
LigandForms metal complexes for catalysis

Biological Applications

Antimicrobial and Antifungal Properties

  • Recent studies have investigated the compound’s potential as an antimicrobial and antifungal agent. Its efficacy against various pathogens has been documented, indicating promising applications in developing new antimicrobial therapies .

Cancer Research

  • Selective Estrogen Receptor Degrader (SERD) : Elacestrant has been explored for its role as a SERD, particularly targeting estrogen receptor-positive cancers. Its mechanism involves binding to ERα and promoting its degradation, which inhibits the growth of cancer cells.
  • Case Study : A study highlighted its effectiveness in reducing cell viability in lung cancer cell lines (A549 and NCI-H1299) when treated with specific concentrations of the compound .

Table 2: Biological Activity Overview

Activity TypeTarget/PathogenResult
AntimicrobialVarious pathogensEffective against multiple strains
Cancer TreatmentER-positive tumorsInhibits growth via ERα degradation

Medical Applications

Drug Development

  • Elacestrant is being actively researched for its potential use in drug formulations aimed at treating hormone-dependent cancers. Its oral bioavailability distinguishes it from other SERDs like fulvestrant, making it a candidate for more convenient therapeutic regimens .

Pharmacokinetics

  • The pharmacokinetic profile of Elacestrant suggests favorable absorption and distribution characteristics, which are critical for its effectiveness as a therapeutic agent.

Industrial Applications

UV-Absorbing Materials

  • The compound is utilized in the production of UV-absorbing materials. Its chemical structure allows it to effectively absorb ultraviolet light, making it valuable in coatings and plastics to enhance stability and longevity against UV degradation .

Stabilizers in Polymers

  • In polymer chemistry, 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine serves as a stabilizer that enhances the thermal and photostability of polymeric materials.

Mécanisme D'action

The mechanism of action of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s ability to absorb UV light makes it effective in protecting materials from UV-induced degradation .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,5-triazine derivatives are heavily influenced by substituents on the aryl ring. Key analogs include:

Compound Name Substituent (Position 6) Key References
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4-Cl
6-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine 4-F
6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine 4-CH₃
6-Methyl-1,3,5-triazine-2,4-diamine CH₃ (no aryl group)

Electronic Effects :

  • The 4-methoxy group is electron-donating (+M effect), increasing electron density on the triazine ring, which enhances solubility in polar solvents and influences hydrogen bonding .

Steric Effects :

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound (6-Substituent) Melting Point (°C) Solubility (Polar Solvents) LogP References
4-OCH₃ ~250–260* High 1.2–1.5
4-Cl ~270–280 Moderate 2.0–2.3
4-CH₃ ~230–240 Moderate 1.8–2.0
CH₃ (no aryl) 290–295 Low 0.5–0.8

*Data inferred from co-crystal studies (e.g., with adipic acid) .

The methoxy-substituted compound exhibits superior solubility in polar solvents (e.g., DMSO, ethanol) compared to chloro or methyl analogs due to its electron-donating nature. However, its LogP value (1.2–1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery .

Antimicrobial Activity ():
  • 6-(4-Methoxyphenyl) analog : Moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to enhanced hydrogen bonding with microbial targets .
  • 4-Cl and 4-F analogs : Higher potency (MIC = 4–8 µg/mL) attributed to stronger electron-withdrawing effects, stabilizing interactions with bacterial enzymes .
Anticancer Activity ():
  • The methoxy derivative showed IC₅₀ = 12 µM against leukemia cell lines, while the 4-(trifluoromethyl)phenyl analog exhibited IC₅₀ = 6 µM, highlighting the trade-off between electron donation and steric bulk .
  • Diarylated derivatives (e.g., N2,6-diaryl) with methoxy groups demonstrated improved selectivity for cancer cells over normal cells compared to methyl-substituted analogs .

Activité Biologique

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. Triazines have garnered attention in medicinal chemistry due to their potential as therapeutic agents, particularly in cancer treatment and as enzyme inhibitors. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown efficacy against various cancer cell lines.
  • Enzyme Inhibition : It acts as an inhibitor of lysophosphatidic acid acyltransferase (LPAAT), which is significant in cancer biology.

Anticancer Activity

A study highlighted in a patent document indicates that derivatives of triazine compounds, including this compound, have been evaluated for their anticancer properties. Specifically, it was noted that these compounds could inhibit the proliferation of tumor cells by targeting specific pathways associated with cancer growth .

Case Study: Inhibition of LPAAT

A notable application of this compound is its role in inhibiting LPAAT activity. The enzyme LPAAT is involved in the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA), a crucial step in lipid metabolism and signaling pathways related to cancer progression. Elevated levels of LPAAT have been observed in various tumors .

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The compound binds to the active site of LPAAT, thereby inhibiting its enzymatic activity.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by disrupting lipid signaling pathways.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Bhushan et al. (2006)Identified triazines as potential anticancer agents; noted structural modifications enhance activity .
Ho et al. (2009)Reported on the efficacy of triazine derivatives in hypertensive models; suggested broader applications in cardiovascular diseases .
Patent Analysis (2002)Demonstrated inhibition of LPAAT by triazines; emphasized relevance in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aryl nitriles and guanidine derivatives. Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and elemental analysis to confirm structural integrity. For example, solvent-free cotrimerization of nitriles with guanidine under microwave irradiation (70–100°C) yields triazine derivatives with high purity . Reaction progress is monitored via TLC, and intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a planar triazine ring with a dihedral angle of 8.15° between the triazine and methoxyphenyl groups. Hydrogen bonding (N–H···N) forms a 3D network, critical for stabilizing the crystal lattice. This structural data aids in understanding intermolecular interactions relevant to material science and drug design .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H^1H NMR: Peaks at δ 3.8 ppm (methoxy protons) and δ 6.8–7.4 ppm (aromatic protons).
  • 13C^{13}C NMR: Signals at ~163 ppm (C=N triazine carbons) and ~55 ppm (methoxy carbon).
  • IR: Stretching vibrations at 3300–3400 cm1^{-1} (N–H) and 1600–1650 cm1^{-1} (C=N).
  • Mass spectrometry (HRMS-ESI): Confirms molecular ion peaks with <5 ppm deviation .

Advanced Research Questions

Q. How do substituents on the triazine core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that:

  • Electron-donating groups (e.g., –OCH3_3) enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Bulky substituents (e.g., –CF3_3) reduce antileukemic potency due to steric hindrance in target binding .
    Table 1 : Substituent Effects on Biological Activity
SubstituentAntimicrobial IC50_{50} (µM)Antileukemic IC50_{50} (µM)
–OCH3_312.5 ± 1.245.8 ± 3.1
–Cl18.7 ± 2.128.9 ± 2.5
–CF3_332.4 ± 3.5>100
Data derived from .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies in IC50_{50} values across studies often arise from variations in assay conditions (e.g., bacterial strain, cell line, solvent). To mitigate:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Use internal controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).
  • Validate target engagement via enzyme inhibition assays (e.g., dihydrofolate reductase for triazine derivatives) .

Q. How can 3D-QSAR models optimize the pharmacophore of this compound?

  • Methodological Answer : CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models identify critical regions for activity:

  • Positive electrostatic potential near the methoxyphenyl group enhances DNA intercalation.
  • Hydrophobic contours around the triazine core correlate with improved logP and bioavailability.
  • Models are validated using leave-one-out cross-validation (q2>0.5q^2 > 0.5) and external test sets .

Q. What mechanisms underlie its antimicrobial activity, and how can resistance be studied?

  • Methodological Answer : The compound disrupts bacterial folate biosynthesis by inhibiting dihydrofolate reductase (DHFR). Resistance studies involve:

  • Serial passage assays under sub-MIC conditions to induce resistance.
  • Genomic sequencing of resistant strains to identify mutations (e.g., DHFR F98Y).
  • Synergistic studies with sulfonamides to bypass resistance mechanisms .

Data-Driven Research Challenges

Q. How do solvent polarity and reaction temperature impact synthetic yield?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may reduce yields due to side reactions. Optimal conditions:

  • DMF at 125°C for 8 hours yields 85–90% product.
  • Lower temperatures (<80°C) favor incomplete cyclization, while higher temperatures (>150°C) degrade the triazine core .

Q. What computational tools predict the compound’s ADMET properties?

  • Methodological Answer : SwissADME and pkCSM predict:

  • High gastrointestinal absorption (HIA > 90%).
  • Moderate blood-brain barrier penetration (logBB = −0.5).
  • CYP3A4 inhibition risk (Score > 0.7).
    In silico data should be validated with in vitro assays (e.g., Caco-2 permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.